SU11657
CAS No.:
Cat. No.: VC1565651
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
IUPAC Name | NONE |
---|---|
Appearance | Solid powder |
Introduction
Chemical Properties and Mechanism of Action
SU11657 functions primarily as an inhibitor of class III/V receptor tyrosine kinases. Its selective targeting capability includes several critical growth factor receptors implicated in cancer development:
-
Platelet-derived growth factor receptors (PDGFR)
-
Vascular endothelial growth factor receptors (VEGFR)
-
Stem cell factor receptor (c-KIT)
The compound's chemical structure enables it to effectively bind to these receptors and inhibit their kinase activity at nanomolar concentrations, disrupting downstream signaling cascades essential for tumor cell proliferation, survival, and angiogenesis . By targeting multiple receptors simultaneously, SU11657 presents a powerful approach to counteract the redundancy and compensatory mechanisms often observed in cancer cells that contribute to treatment resistance.
Experimental Research Applications
Meningioma Studies
One of the most extensively documented applications of SU11657 is in meningioma research. Studies have demonstrated that SU11657 significantly enhances the radiosensitivity of human meningioma cells, presenting a potential therapeutic strategy for these brain tumors.
In a pivotal study conducted by Milker-Zabel and colleagues, SU11657 was tested in combination with radiation therapy on freshly isolated primary human meningioma cells. Results showed that SU11657 alone reduced clonogenic survival of both benign and atypical meningioma cells in a dose-dependent manner. When combined with radiation (6-MV photons, 0-10 Gy), the compound significantly increased radiosensitivity, with more pronounced effects observed in atypical meningioma cells compared to benign ones .
The experimental findings from this research are summarized in Table 1:
Treatment Condition | Effect on Benign Meningioma | Effect on Atypical Meningioma |
---|---|---|
SU11657 alone | Reduced cell proliferation and clonogenic survival | Stronger reduction in cell proliferation and clonogenic survival |
Radiation alone | Dose-dependent reduction in cell proliferation | Dose-dependent reduction in cell proliferation |
Combined therapy | Enhanced radiosensitivity | More pronounced enhancement of radiosensitivity |
These results suggest that small-molecule tyrosine kinase inhibitors like SU11657 could potentially amplify the growth inhibitory effects of radiation therapy in meningioma patients, with particular promise for difficult-to-treat atypical and malignant cases .
Neuroblastoma Research
SU11657 has shown remarkable efficacy in experimental neuroblastoma models. In a comprehensive study by Bäckman and Christofferson, oral administration of SU11657 at 40 mg/kg/day to athymic mice resulted in significant growth inhibition of subcutaneous human neuroblastoma xenografts.
The growth inhibition rates observed were impressive across multiple neuroblastoma cell lines:
-
90% inhibition in fast-growing SK-N-AS cells
-
93.8% inhibition in MYCN-amplified IMR-32 cells
Further analysis revealed that SU11657 reduced tumor angiogenesis by 63-96%, suggesting a powerful anti-vascular effect. The compound also increased apoptosis in tumor cells while modulating the expression of growth factors in plasma, including VEGF-A, PDGF-BB, and stem cell factor (SCF) .
Table 2 summarizes the effects of SU11657 on angiogenesis parameters in neuroblastoma xenografts:
Parameter | Control | SU11657 Treatment | Reduction (%) |
---|---|---|---|
Number of vessels per grid | High | Significantly reduced | Variable by cell line |
Length of vessels per tumor volume | High | Significantly reduced | Variable by cell line |
Volume of vessels per tumor volume | High | Significantly reduced | 63-96% |
Surface area of vessels per tumor volume | High | Significantly reduced | Variable by cell line |
Immunohistochemical analysis demonstrated that the neuroblastoma cell lines expressed VEGFR-2, PDGFR-β, and c-KIT receptors, with expression decreasing during SU11657 therapy. This finding provided mechanistic insight into the compound's antitumor activity in these models .
Pulmonary Fibrosis Applications
Interestingly, SU11657's applications extend beyond cancer research. Studies have shown that it may have therapeutic potential in radiation-induced pulmonary fibrosis, a serious complication of thoracic radiotherapy.
In a study comparing different PDGF receptor tyrosine kinase inhibitors (including SU11657, SU9518, and Imatinib), researchers found that SU11657 treatment significantly prolonged survival in mice with radiation-induced lung injury (P<0.01). The median survival increased markedly from 19 to approximately 30 weeks. Additionally, SU11657 treatment reduced lung density (a measure of fibrosis) by approximately 50% in these animals (P<0.05) .
These findings suggest potential applications of SU11657 in managing non-malignant complications of cancer therapy, particularly radiation-induced normal tissue injury.
Comparison with Similar Compounds
SU11657 belongs to a family of multitargeted tyrosine kinase inhibitors, several of which have advanced to clinical use. Understanding the similarities and differences between these compounds provides context for SU11657's unique properties.
Table 4 presents a comparison of SU11657 with structurally or functionally similar compounds:
Compound Name | Target Kinases | Unique Features | Clinical Status |
---|---|---|---|
SU11657 | PDGFR, VEGFR, c-KIT, FLT3 | Balanced targeting of multiple RTKs; strong antiangiogenic effects | Research tool |
Imatinib | BCR-ABL, c-KIT, PDGFR | First-generation tyrosine kinase inhibitor; well-studied for chronic myeloid leukemia | FDA approved |
SU9518 | PDGF receptor | Similar mechanism but less selective than SU11657; primarily used in radiation response studies | Research tool |
Sorafenib | VEGFR, PDGFR | Multi-kinase inhibitor; used for hepatocellular carcinoma and renal cell carcinoma | FDA approved |
Nintedanib | VEGFR, PDGFR | Focuses on inhibiting angiogenesis; used for non-small cell lung cancer | FDA approved |
Sunitinib (SU11248) | PDGFR, VEGFR, c-KIT, FLT3 | Structural analogue of SU11657 | FDA approved |
SU11657 distinguishes itself through its selective targeting of multiple receptor tyrosine kinases while maintaining efficacy against both hematological malignancies and solid tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume